![molecular formula C9H5BrN2O3 B1680093 8-溴-4H-[1,2,4]噁二唑并[3,4-c][1,4]苯并噁嗪-1-酮 CAS No. 204326-43-2](/img/structure/B1680093.png)
8-溴-4H-[1,2,4]噁二唑并[3,4-c][1,4]苯并噁嗪-1-酮
描述
NS 2028 是一种高度选择性的可溶性鸟苷酸环化酶 (sGC) 抑制剂,该酶合成第二信使环鸟苷一磷酸 (cGMP)。由于其对 sGC 活性具有强烈的抑制作用,该化合物广泛应用于一氧化氮信号通路的研究 .
科学研究应用
Vascular Biology
Inhibition of Vascular Responses:
NS-2028 has been extensively studied for its role in modulating vascular responses. It has been shown to inhibit NO-dependent relaxation in vascular smooth muscle tissues. For instance, in porcine coronary arteries, NS-2028 induced a significant increase in contractile tone and suppressed relaxation responses to nitroglycerin and sodium nitroprusside .
Effects on Endothelial Cells:
Research indicates that NS-2028 blocks the mitogenic effects of vascular endothelial growth factor (VEGF) on endothelial cells (EC), inhibiting their migration and sprouting in response to VEGF stimulation. This suggests potential applications in controlling pathological angiogenesis associated with diseases like cancer .
Cancer Research
Anti-Angiogenic Properties:
The ability of NS-2028 to inhibit sGC makes it a candidate for anti-cancer therapies by targeting angiogenesis. In vivo studies using the rabbit cornea assay demonstrated that oral administration of NS-2028 reduced angiogenic responses triggered by VEGF . This positions NS-2028 as a valuable tool for studying the mechanisms underlying tumor growth and metastasis.
Potential as a Chemotherapeutic Agent:
Given its effects on cell signaling pathways related to apoptosis and cell proliferation, NS-2028 may have implications in cancer treatment strategies. By inhibiting pathways that promote tumor growth, it could complement existing therapies aimed at enhancing patient outcomes .
Pharmacological Research
Drug Development Insights:
NS-2028 serves as a model compound for exploring sGC inhibitors within pharmacological research. Its specific action provides insights into the development of novel therapeutics targeting NO signaling pathways, which are implicated in various cardiovascular diseases and other conditions .
Case Studies
作用机制
NS 2028 通过抑制可溶性鸟苷酸环化酶发挥作用,从而减少环鸟苷一磷酸的生成。 该机制涉及 sGC 中血红素铁的氧化,使酶对一氧化氮无反应。 这种抑制会影响各种分子靶点和通路,包括一氧化氮-环鸟苷一磷酸信号通路 .
生化分析
Biochemical Properties
8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one is known to inhibit sGC activity in murine cerebellum induced by S-nitroso-glutathione and NMDA . This interaction with sGC, an enzyme that catalyzes the conversion of GTP to cyclic GMP, is crucial in mediating many biological actions of nitric oxide (NO) and carbon monoxide (CO) .
Cellular Effects
The compound’s effects on cells are primarily due to its inhibitory action on sGC. By inhibiting sGC, 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one can affect various cellular processes, including cell signaling pathways and gene expression . For instance, it can inhibit VEGF-induced cGMP accumulation and abolish VEGF-induced migration in postcapillary venular endothelial cells .
Molecular Mechanism
At the molecular level, 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one exerts its effects by binding to sGC and inhibiting its activity . This binding interaction leads to a decrease in the production of cyclic GMP, thereby affecting the downstream signaling pathways that rely on this second messenger .
Metabolic Pathways
Given its role as an sGC inhibitor, it may influence pathways involving cyclic GMP .
Subcellular Localization
The subcellular localization of 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one is not clearly documented in the literature. Given its role as an sGC inhibitor, it is likely to be found in regions of the cell where sGC is present .
准备方法
NS 2028 的合成涉及多个步骤,首先是制备核心结构,4H-8-溴-1,2,4-恶二唑并[3,4-d]苯并[b](1,4)氧杂环己嗪-1-酮。 合成路线通常包括苯并氧杂环己嗪酮前体的溴化,然后通过环化反应形成恶二唑环 . NS 2028 的工业生产方法没有得到广泛的记载,但合成过程通常遵循与实验室规模制备相似的原理,并针对产量和纯度进行了优化。
化学反应分析
NS 2028 经历了各种化学反应,包括:
氧化: 该化合物可以被氧化,影响其对 sGC 的抑制活性。
取代: 卤素取代反应可以修饰结构中的溴原子,可能改变其生物活性. 这些反应中常用的试剂包括用于溴化的溴以及用于氧化反应的各种氧化剂。 生成的主要产物取决于具体的反应条件和所使用的试剂。
生物活性
NS-2028 is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), a key enzyme involved in the nitric oxide (NO) signaling pathway. This compound has garnered attention for its ability to modulate various physiological processes, particularly in vascular and non-vascular smooth muscle tissues. This article reviews the biological activity of NS-2028, including its mechanisms of action, pharmacological effects, and implications for therapeutic applications.
NS-2028 inhibits sGC in a concentration-dependent and irreversible manner. The compound's inhibitory potency is characterized by an IC50 value of approximately 30 nM for basal enzyme activity and 200 nM for NO-stimulated activity . The inhibition kinetics reveal a Ki value of 8 nM, indicating a strong binding affinity to the enzyme. The mechanism involves a shift in the Soret absorption maximum of the heme cofactor from 430 nm to 390 nm, suggesting alterations in heme coordination or oxidation as part of the inhibition process .
Inhibition of Cyclic GMP Formation
NS-2028 effectively inhibits the formation of cyclic GMP (cGMP) in various cell types. For instance, it suppresses S-nitroso-glutathione-enhanced sGC activity in mouse cerebellum homogenates with an IC50 of 17 nM . Additionally, the compound blocks NMDA receptor-induced activation of sGC, further confirming its role as a specific inhibitor in neuronal tissues .
Vascular Effects
In studies involving porcine coronary arteries, NS-2028 elicited a concentration-dependent increase in contractile tone (EC50 = 170 nM) and significantly inhibited relaxant responses to nitroglycerin and sodium nitroprusside . These findings indicate that NS-2028 can modulate vascular tone by interfering with NO signaling pathways.
Non-Vascular Smooth Muscle Activity
The compound's effects extend to non-vascular smooth muscle as well. For example, NS-2028 completely inhibited nitroglycerin-induced relaxation in guinea-pig trachea preconstricted by histamine . This suggests potential applications for respiratory conditions where modulation of smooth muscle contraction is necessary.
Case Studies and Research Findings
A variety of studies have explored the biological activity of NS-2028:
Implications for Therapeutic Applications
Given its potent inhibitory effects on sGC, NS-2028 holds promise for therapeutic applications in conditions characterized by dysregulated NO signaling, such as hypertension and pulmonary disorders. The ability to selectively inhibit sGC without affecting other signaling pathways positions NS-2028 as a valuable tool for both research and potential clinical use.
属性
IUPAC Name |
8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)12-8(4-14-7)11-15-9(12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDRLQRJCGJJTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NOC(=O)N2C3=C(O1)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017568 | |
Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204326-43-2 | |
Record name | 8-Bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204326-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NS-2028 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204326432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NS-2028 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8K3G4867 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。